molecular formula C11H9NO3 B11896824 4-Methoxyquinoline-7-carboxylic acid

4-Methoxyquinoline-7-carboxylic acid

Cat. No.: B11896824
M. Wt: 203.19 g/mol
InChI Key: YKGJMYZDGLHTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyquinoline-7-carboxylic acid is an organic compound belonging to the quinoline family It is characterized by a quinoline ring substituted with a methoxy group at the 4th position and a carboxylic acid group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinoline-7-carboxylic acid can be achieved through several methods. One common approach involves the reaction of isatin with enaminone in the presence of an aqueous solution of potassium hydroxide or sodium hydroxide, followed by acidification using dilute hydrochloric acid . This method provides a straightforward route to the desired quinoline derivative.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-7-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of 4-Methoxyquinoline-7-carboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of enzyme activity and modulation of cellular processes .

Comparison with Similar Compounds

  • Quinoline-4-carboxylic acid
  • 7-Methoxyquinoline-4-carboxylic acid
  • 2-Phenylquinoline-4-carboxylic acid

Comparison: 4-Methoxyquinoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to quinoline-4-carboxylic acid, the presence of the methoxy group enhances its solubility and reactivity. The compound’s unique structure makes it a valuable scaffold for developing novel therapeutic agents and industrial chemicals .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

4-methoxyquinoline-7-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-15-10-4-5-12-9-6-7(11(13)14)2-3-8(9)10/h2-6H,1H3,(H,13,14)

InChI Key

YKGJMYZDGLHTCY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC(=CC2=NC=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.